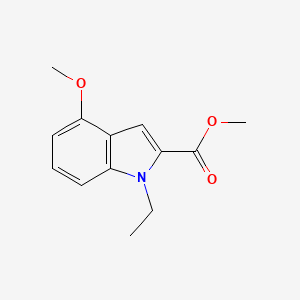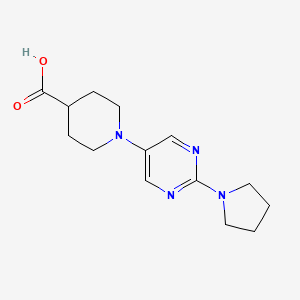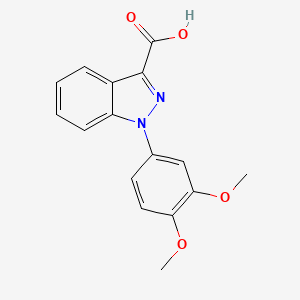![molecular formula C12H15N5O B7878735 4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B7878735.png)
4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrido[2,3-b]pyrazine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that are scalable and cost-effective. These methods may involve the use of catalysts to enhance reaction efficiency and selectivity. The reaction conditions are optimized to ensure high purity and yield of the final product, often involving steps such as crystallization and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound, which lacks the piperazine and methyl groups.
2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one: Similar structure but without the methyl group.
4-methylpyrido[2,3-b]pyrazin-3(4H)-one: Lacks the piperazine moiety.
Uniqueness
4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one is unique due to the presence of both the piperazine and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and bioactivity compared to its analogs.
Properties
IUPAC Name |
4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-16-10-9(3-2-4-14-10)15-11(12(16)18)17-7-5-13-6-8-17/h2-4,13H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIAHNPPGZXZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C(C1=O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(4-fluorophenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl]morpholine](/img/structure/B7878655.png)
![N-cyclohexylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7878660.png)
![N-[(4-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7878668.png)
![N-tert-butylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7878676.png)

![Ethyl 2,2,8-trimethyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylate](/img/structure/B7878688.png)
![1-propyl-4-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B7878691.png)
![2-ethoxy-4-(3-methoxybenzyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B7878702.png)

![Ethyl 1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylate](/img/structure/B7878721.png)
![4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B7878737.png)

![4-Fluoro-3-[(2-pyridin-3-ylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B7878750.png)
![N-(4-fluorophenyl)-N-{[4-(morpholin-4-ylmethyl)thien-2-yl]methyl}amine](/img/structure/B7878763.png)
